2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with the molecular formula C22H15Br2ClN2O. This compound is known for its unique structural features, which include bromine, chlorine, and nitrogen atoms integrated into a benzoxazine framework.
Preparation Methods
The synthesis of 2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an aromatic amine, a phenol, and formaldehyde under controlled conditions to form the benzoxazine ring.
Introduction of Bromine and Chlorine Atoms: The bromine and chlorine atoms are introduced through halogenation reactions, where specific reagents such as bromine and chlorine gas are used.
Cyclization: The final step involves cyclization to form the pyrazolo[1,5-c][1,3]benzoxazine structure.
Chemical Reactions Analysis
2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors . Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds such as:
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: This compound has a similar structure but lacks the chlorine atoms and has an oxadiazole ring instead of a benzoxazine ring.
4-Benzoyl-2-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine: This compound has a pyrazolo[3,4-b]pyridine structure and different substituents.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and nitrogen atoms within the benzoxazine framework, which imparts distinct chemical and physical properties.
Properties
CAS No. |
302914-02-9 |
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Molecular Formula |
C22H14Br2Cl2N2O |
Molecular Weight |
553.1 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14Br2Cl2N2O/c23-14-5-1-12(2-6-14)19-11-20-17-9-16(25)10-18(26)21(17)29-22(28(20)27-19)13-3-7-15(24)8-4-13/h1-10,20,22H,11H2 |
InChI Key |
QZBIQBUJNURKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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